N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide
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Overview
Description
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a heptanoic acid backbone, a trichloroethyl group, and a thioureido linkage to a chlorophenyl group. The presence of multiple chlorine atoms and the thioureido group makes it a compound of interest for various chemical reactions and applications.
Preparation Methods
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with heptanoic acid, 2,2,2-trichloroethanol, and 2-chlorophenyl isothiocyanate.
Reaction Steps:
Chemical Reactions Analysis
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE can be compared with similar compounds such as:
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones but different substituents.
Trichloroethyl Compounds: Compounds containing the trichloroethyl group but with different functional groups.
Thioureido Compounds: Compounds with the thioureido linkage but different aromatic groups.
The uniqueness of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-(2-CHLORO-PHENYL)-THIOUREIDO)-ETHYL)-AMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21Cl4N3OS |
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Molecular Weight |
445.2 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C16H21Cl4N3OS/c1-2-3-4-5-10-13(24)22-14(16(18,19)20)23-15(25)21-12-9-7-6-8-11(12)17/h6-9,14H,2-5,10H2,1H3,(H,22,24)(H2,21,23,25) |
InChI Key |
HZUTUYTVNGPDDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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